![molecular formula C22H21N3O4S B2635353 5-(3,5-dimethoxybenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 942004-39-9](/img/structure/B2635353.png)
5-(3,5-dimethoxybenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
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Description
5-(3,5-dimethoxybenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
Compounds with complex heterocyclic structures, similar to the one described, often serve as key intermediates in the synthesis of pharmacologically active molecules. For example, the synthesis of pyridazinone derivatives has been extensively studied due to their diverse biological activities. Compounds like 5-(3,5-dimethoxybenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one could be explored for the development of new synthetic routes or as intermediates in the synthesis of target molecules with potential biological activities (Abdel Ghani, 1991).
Antimicrobial and Antiviral Research
Derivatives of pyridazinones and related heterocyclic compounds have been investigated for their antimicrobial and antiviral properties. For instance, novel pyridazine derivatives have been evaluated for their efficacy against hepatitis A virus (HAV), highlighting the potential of such compounds in antiviral research (Flefel et al., 2017). This suggests that the compound could also be studied for its antimicrobial or antiviral capabilities.
Antioxidant Activity
Compounds with methoxyphenyl groups have been associated with antioxidant properties. The synthesis and evaluation of novel triazole derivatives containing dimethoxyphenol for their antioxidant ability demonstrate the relevance of methoxy substitutions in enhancing antioxidant activity (Hussain, 2016). Research on 5-(3,5-dimethoxybenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one could, therefore, include investigations into its potential as an antioxidant.
Pharmacological Applications
The structural complexity of heterocyclic compounds makes them suitable candidates for pharmacological research. Studies on similar compounds have led to discoveries of new therapeutic agents with various biological activities, including anticancer, anti-inflammatory, and analgesic properties. The detailed structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic compounds, for example, underscore the potential of heterocyclic compounds in developing new pharmacological agents (Ochiai et al., 2012).
properties
IUPAC Name |
5-[(3,5-dimethoxyphenyl)methyl]-7-(3-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-13-23-20-21(30-13)19(15-6-5-7-16(10-15)27-2)24-25(22(20)26)12-14-8-17(28-3)11-18(9-14)29-4/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKAEXNKPZNVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC(=C3)OC)OC)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-dimethoxybenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one |
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